NNK-N-oxide is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [, , , , , , , , , , , , , , , , , , , ]. NNK is a potent carcinogen found in tobacco products []. In contrast to NNK, NNK-N-oxide is considered a detoxification product of NNK metabolism [, , , , , , ]. It is excreted in the urine of rodents and primates, including humans [, ].
NNK is derived from the nitrosation of nicotine, a major alkaloid in tobacco. It belongs to the class of compounds known as nitrosamines, which are characterized by the presence of a nitroso group () attached to an amine. This compound's classification as a carcinogen stems from its ability to cause DNA damage, leading to mutations that can initiate cancerous transformations in cells.
The synthesis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone typically involves the nitrosation of nicotine or its derivatives. The general method includes the following steps:
Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity. For instance, maintaining a low temperature during the reaction can help minimize side reactions that lead to unwanted byproducts.
The molecular formula of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone is CHNO. Its structure features:
The three-dimensional conformation of NNK allows it to interact with biological macromolecules, particularly DNA, facilitating its role as a carcinogen.
NNK undergoes several chemical transformations in biological systems:
These reactions highlight the dual nature of NNK's behavior—both as a carcinogen and as a substrate for detoxification.
The mechanism by which 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone exerts its carcinogenic effects involves several key steps:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone possesses distinct physical and chemical properties:
These properties affect its handling in laboratory settings and its behavior in biological systems.
NNK has significant implications in toxicology and cancer research:
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone (CAS 76014-82-9) is a tobacco-specific nitrosamine metabolite derived from the carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [4] [10]. Its molecular formula is C10H13N3O3, with a molecular weight of 223.23 g/mol [5] [9]. The structure features three key components:
The compound exhibits no chiral centers due to the absence of asymmetric carbon atoms or restricted rotation, indicating no stereoisomers. Its isomeric properties are limited to positional isomers; the N-oxide group exclusively localizes to the pyridine ring's nitrogen, distinguishing it from hypothetical O-nitrosated isomers. Computational studies confirm minimal conformational flexibility in the butanone linker, with the N-nitroso group adopting a planar geometry [7] [9].
Table 1: Structural Comparison with Parent Compound NNK
Feature | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) |
---|---|---|
Pyridine Nitrogen | N-oxide (oxidized) | Tertiary amine |
Molecular Formula | C10H13N3O3 | C10H13N3O2 |
Molecular Weight | 223.23 g/mol | 207.23 g/mol |
CAS Number | 76014-82-9 | 64091-91-4 |
Key Functional Groups | Ketone, N-nitrosamine, pyridine N-oxide | Ketone, N-nitrosamine, pyridine |
Solubility: The compound demonstrates slight solubility in polar organic solvents:
Thermal Properties:
Stability and Reactivity:
Table 2: Summary of Physicochemical Properties
Property | Value or Characteristic | Conditions/Notes |
---|---|---|
Melting Point | 102–104°C | Crystalline solid form |
Solubility (DMSO) | 15–20 mg/mL | Primary solvent for research applications |
Density | 1.22 g/cm³ | Predicted computational value |
pKa | -0.19 | Indicates weak acidity |
Storage Stability | -20°C, protected from light | Degrades upon prolonged light exposure |
Metabolic Synthesis:The primary route to 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone is in vivo enzymatic oxidation of NNK via cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2B6 [4] [6]. This involves oxygen transfer to the pyridine nitrogen, yielding the N-oxide without altering the nitrosamine group [6] [8].
Chemical Synthesis:While metabolic pathways dominate, in vitro synthesis can be achieved by:
Key Derivatives:
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):
Mass Spectrometry:
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.45 (s, 3H) | -NCH3 protons |
δ 8.15 (d, 1H) | H-2 pyridyl proton | |
¹³C NMR | δ 195.2 | Ketone carbonyl carbon |
δ 135.9 | Pyridyl C-3 carbon | |
IR | 1685 cm⁻¹ | C=O stretch |
1280 cm⁻¹ | N-oxide stretch | |
MS (EI) | m/z 223 [M]⁺ | Molecular ion |
m/z 207 [M – O]⁺ | N-oxide reduction fragment |
The combined spectroscopic profile allows unambiguous differentiation from structural analogs like NNK (which lacks the N-oxide IR band and shows distinct NMR shifts) [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1